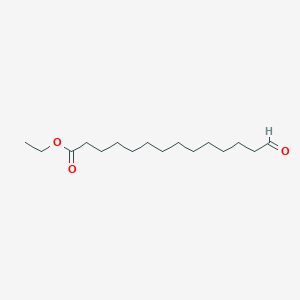
Ethyl 14-oxotetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 14-oxotetradecanoate is an organic compound with the molecular formula C16H30O3 It is a derivative of tetradecanoic acid, where the 14th carbon is oxidized to a ketone group, and the carboxylic acid is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 14-oxotetradecanoate can be synthesized through several methods. One common approach involves the oxidation of tetradecanoic acid to introduce the ketone functionality at the 14th position, followed by esterification with ethanol. The oxidation step can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation. The esterification step typically involves the use of acid catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction between the carboxylic acid and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The oxidation and esterification reactions can be optimized using high-throughput screening techniques to identify the best catalysts and reaction conditions. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 14-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 14-oxotetradecanoic acid.
Reduction: 14-hydroxytetradecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 14-oxotetradecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of ethyl 14-oxotetradecanoate involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes, potentially inhibiting or modulating their activity. The ester group may also influence the compound’s solubility and bioavailability, affecting its overall biological activity.
類似化合物との比較
Ethyl 14-oxotetradecanoate can be compared with other similar compounds, such as:
Ethyl 3-oxotetradecanoate: Another ketone ester with the ketone group at the 3rd position.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
14-oxotetradecanoic acid: The non-esterified form of the compound.
特性
分子式 |
C16H30O3 |
|---|---|
分子量 |
270.41 g/mol |
IUPAC名 |
ethyl 14-oxotetradecanoate |
InChI |
InChI=1S/C16H30O3/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h15H,2-14H2,1H3 |
InChIキー |
NBVXROXODSVXCG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCCCCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















